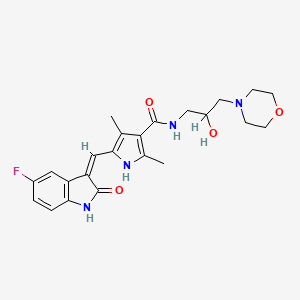
SU14813
Descripción general
Descripción
SU 14813 is a dual VEGFR and PDGFR family kinase inhibitor (IC50s = 0.002, 0.05, 0.004, and 0.015 µM for VEGFR1, VEGFR2, PDGFRβ, and KIT, respectively). It is selective for these kinases over FGFR1, EGFR, Src, and c-Met (IC50s = 3.5, >20, 2.5, and 9 µM, respectively). SU 14813 inhibits VEGFR2, PDGFRβ, KIT, and FLT3-internal tandem duplication (FLT3-ITD) phosphorylation in vitro (IC50s = 0.04, 0.02, 0.006, and 0.05 µM, respectively). It inhibits PDGF-dependent proliferation of NIH3T3 cells overexpressing PDGFRβ, as well as OC1-AML5 cells expressing wild-type FLT3 and MV4-11 cells carrying the activating FLT3-ITD mutation. SU 14813 inhibits VEGF-induced survival of human umbilical vein endothelial cells (HUVECs; IC50 = 6.8 nM). It reduces tumor growth in human acute myeloid leukemia, renal, and colon cancer, as well as rat glioma, mouse xenograft models when used at doses ranging from 10 to 80 mg/kg twice per day.
SU14813 is an oral, multitargeted tyrosine kinase inhibitor (TKI) targeting vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), KIT, and fms-like tyrosine kinase 3 (FLT-3). This compound was developed as a next-generation TKI agent following sunitinib (SU11248) designed to demonstrate optimized pharmacokinetic (PK) and tolerability profiles. This compound demonstrated broad and potent antitumor activity equivalent to that of sunitinib, which resulted in tumor regression, growth arrest, growth delay, and prolonged survival in established xenograft cancer models in mice.
Aplicaciones Científicas De Investigación
Tratamiento del Cáncer
SU14813 ha mostrado promesa en estudios no clínicos por su actividad antitumoral, la cual es equivalente a la del sunitinib. Se ha observado que causa regresión tumoral, detención del crecimiento, retraso del crecimiento y supervivencia prolongada en modelos establecidos de cáncer de xenotrasplante en ratones .
Inhibición de la Tirosina Kinasa
Como un inhibidor oral de la tirosina kinasa multidiana (TKI), this compound se dirige a varios receptores como VEGFR, PDGFR, KIT y FLT-3. Estos receptores son cruciales en la angiogénesis y el crecimiento y metástasis de tumores sólidos y hematológicos .
Ensayos Bioquímicos
En ensayos bioquímicos, this compound ha sido efectivo en inhibir los objetivos de RTK con valores de IC50 que van desde 0.002 a 0.05 μmol/L, lo que indica su potencial como un potente inhibidor para múltiples RTK de dominio de quinasa dividido .
Mecanismo De Acción
Target of Action
SU14813 is a multi-targeted receptor tyrosine kinase inhibitor . It primarily targets vascular endothelial growth factor receptors (VEGFR) , platelet-derived growth factor receptors (PDGFR) , KIT , and fms-like tyrosine kinase 3 (FLT-3) . These receptors play a key role in angiogenesis and the growth and metastasis of solid and hematologic tumors .
Mode of Action
This compound exerts its effects by binding to and inhibiting its target receptors . This inhibitory activity disrupts the normal function of these receptors, leading to inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .
Biochemical Pathways
The inhibition of VEGFR, PDGFR, KIT, and FLT-3 by this compound affects multiple signaling pathways involved in angiogenesis, tumor growth, and metastasis . Most tumors are the product of multiple mutations in multiple aberrant signaling pathways. Consequently, simultaneous targeted inhibition of multiple signaling pathways could be more effective than inhibiting a single pathway in cancer therapies .
Result of Action
This compound inhibits target RTK activity in vivo in association with reduction in angiogenesis, target RTK-mediated proliferation, and survival of tumor cells, leading to broad and potent antitumor efficacy . This results in regression, growth arrest, or substantially reduced growth of various established xenografts derived from human or rat tumor cell lines .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the combination of this compound with docetaxel significantly enhanced both the inhibition of primary tumor growth and the survival of the tumor-bearing mice compared with administration of either agent alone . This suggests that the therapeutic environment, including the presence of other drugs, can influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
SU14813 has broad-spectrum receptor tyrosine kinase (RTK) inhibitory activity through binding to and inhibition of vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) . In biochemical assays, this compound inhibited these RTK targets with IC 50 values ranging from 0.002 to 0.05 μmol/L .
Cellular Effects
In cellular assays, this compound inhibited ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets . It also inhibited VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft tumors in a dose- and time-dependent fashion .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to and inhibition of VEGFR, PDGFR, KIT, and FLT3 . This broad-spectrum RTK inhibitory activity leads to the inhibition of ligand-dependent and ligand-independent proliferation, migration, and survival of endothelial cells and/or tumor cells expressing these targets .
Temporal Effects in Laboratory Settings
This compound showed moderate systemic clearance (46 mL/min/kg) corresponding to 50% of hepatic blood flow in mice, and moderate volume of distribution (1.5 L/kg) was observed, suggesting good distribution into tissues .
Dosage Effects in Animal Models
In nonclinical studies, this compound demonstrated broad and potent antitumor activity equivalent to that of sunitinib, which resulted in tumor regression, growth arrest, growth delay, and prolonged survival in established xenograft cancer models in mice . The plasma concentration required for in vivo target inhibition was estimated to be 100 to 200 ng/mL .
Metabolic Pathways
Given its broad-spectrum RTK inhibitory activity, it is likely that this compound interacts with multiple metabolic pathways through its inhibition of VEGFR, PDGFR, KIT, and FLT3 .
Subcellular Localization
Given its broad-spectrum RTK inhibitory activity, it is likely that this compound interacts with multiple subcellular compartments through its inhibition of VEGFR, PDGFR, KIT, and FLT3 .
Propiedades
IUPAC Name |
5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-N-(2-hydroxy-3-morpholin-4-ylpropyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-13-20(10-18-17-9-15(24)3-4-19(17)27-22(18)30)26-14(2)21(13)23(31)25-11-16(29)12-28-5-7-32-8-6-28/h3-4,9-10,16,26,29H,5-8,11-12H2,1-2H3,(H,25,31)(H,27,30)/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNPALGJUAXMMC-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)C=C3C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCC(CN2CCOCC2)O)C)/C=C\3/C4=C(C=CC(=C4)F)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: SU14813 functions as a multitargeted receptor tyrosine kinase (RTK) inhibitor. It exerts its activity by binding to and inhibiting several RTKs including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (KIT), and fms-like tyrosine kinase 3 (FLT3) [, , ]. This broad inhibitory activity disrupts multiple signaling pathways involved in tumor angiogenesis, growth, and metastasis [, , ]. For instance, this compound has been shown to inhibit VEGFR-2, PDGFR-β, and FLT3 phosphorylation in xenograft models []. This inhibition, in turn, leads to a reduction in angiogenesis, cell proliferation, and tumor cell survival [].
A: While specific SAR studies are not extensively detailed within the provided research, it's known that this compound shares structural similarities with sunitinib, another multi-targeted RTK inhibitor []. Further research exploring modifications to the this compound structure and their impact on potency, selectivity, and pharmacokinetic properties would be valuable.
A: In vitro, this compound has demonstrated potent inhibition of ligand-dependent and -independent proliferation, migration, and survival in endothelial and tumor cell lines expressing its target RTKs []. In vivo studies using xenograft models have shown that this compound exhibits broad antitumor activity, leading to tumor regression, growth arrest, or significantly reduced growth rates []. Importantly, combining this compound with docetaxel showed enhanced efficacy in inhibiting tumor growth and improving survival compared to either agent alone [].
A: this compound can be administered orally and exhibits dose-proportional pharmacokinetics, achieving steady-state plasma concentrations by day 8 of continuous daily dosing [, ]. The mean terminal half-life ranges from 9 to 34 hours, allowing for once-daily dosing []. Target plasma concentrations for in vivo efficacy (above 100 ng/mL) are achieved and sustained for over 12 hours at doses of 100 mg/day or greater [, ].
A: A phase I clinical trial investigated the safety, tolerability, pharmacokinetics, and efficacy of this compound in patients with advanced solid tumors []. The study demonstrated that this compound has a manageable safety profile with common adverse events including fatigue, diarrhea, nausea, anorexia, and vomiting []. Promisingly, the trial also observed clinically meaningful antitumor activity with durable responses, supporting further clinical investigation of this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




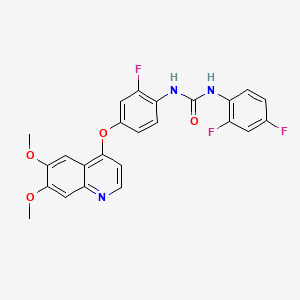

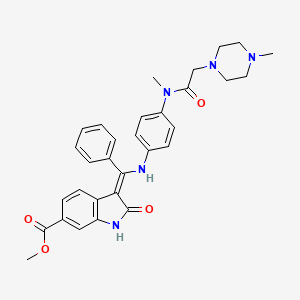
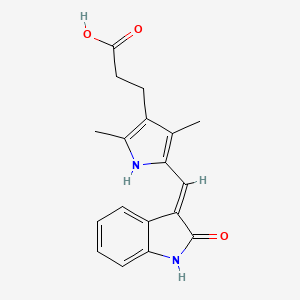

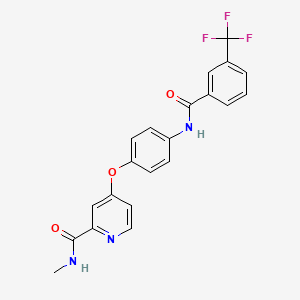

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)




